Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(5-carboxythiazol-2-yl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a thiazole ring, which is a heterocyclic compound that also appears in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the piperazine and thiazole rings. Piperazine rings are flexible, which allows the molecule to adopt a variety of conformations. Thiazole rings are aromatic and relatively rigid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carboxylate groups might be susceptible to reactions with acids or bases, and the thiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate groups might make the compound polar and potentially soluble in water .Future Directions
Mechanism of Action
Target of action
Compounds containing piperazine rings are known to have a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of action
Similar compounds have been shown to interact with their targets in a way that inhibits the growth of cells .
Biochemical pathways
Compounds with similar structures have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of action
Similar compounds have shown cytotoxic activity against several human carcinoma cell lines.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)16-6-4-15(5-7-16)11-14-8-9(21-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFZFWKWBKOXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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